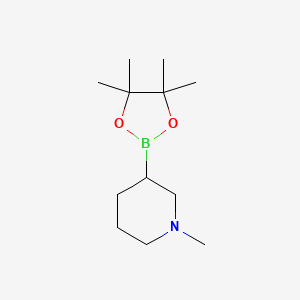![molecular formula C15H24BNO5 B8187959 [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B8187959.png)
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate is a complex organic compound that features a boronic ester group, an oxazole ring, and a dimethyl-propionic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate typically involves multiple steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced by reacting a suitable boronic acid with pinacol in the presence of a dehydrating agent.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under dehydrating conditions.
Esterification: The final esterification step involves the reaction of 2,2-dimethyl-propionic acid with the oxazole-boronic ester intermediate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the oxazole ring or the ester group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its boronic ester and oxazole groups. These interactions can modulate biological pathways, leading to various therapeutic effects. The boronic ester group is known to form reversible covalent bonds with diols and other nucleophiles, while the oxazole ring can participate in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate .
- 2,2-Bis(hydroxymethyl)propionic acid .
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Uniqueness
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate is unique due to its combination of a boronic ester group and an oxazole ring, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO5/c1-13(2,3)12(18)19-9-11-17-8-10(20-11)16-21-14(4,5)15(6,7)22-16/h8H,9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWMICCJTPAHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)COC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187891.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187899.png)
![2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid](/img/structure/B8187902.png)
![2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester](/img/structure/B8187907.png)
![5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid](/img/structure/B8187909.png)
![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8187920.png)


![[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol](/img/structure/B8187945.png)


![6-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187967.png)
![8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187976.png)
